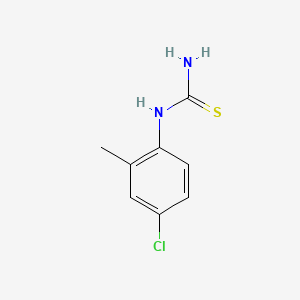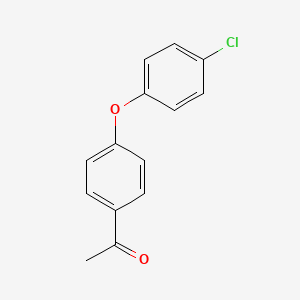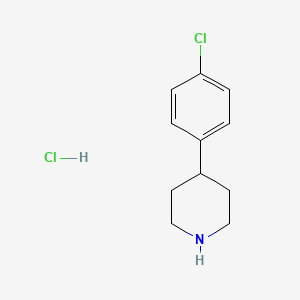
(S)-2-Amino-3-(3-carbamoylphényl)propanoïque
Vue d'ensemble
Description
“(S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid” is a complex organic compound. It contains an amino group (-NH2), a carbamoyl group (-CONH2), and a phenyl group (C6H5) attached to a propanoic acid backbone . The “(S)” indicates the stereochemistry of the compound, meaning it has a specific three-dimensional arrangement of the atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The stereochemistry “(S)” would also play a role in its three-dimensional structure .
Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The amino group might participate in reactions like amide bond formation, while the carbamoyl group could be involved in reactions with amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For instance, it might have certain solubility characteristics due to the polar carbamoyl and amino groups .
Applications De Recherche Scientifique
Biocatalyse dans la production d'acides aminés
Acide L-3-carbamoylphénylalanine : joue un rôle significatif dans la production enzymatique d'acides aminés. L'utilisation d'enzymes comme les carbamoylases, qui présentent une stéréospécificité stricte, permet la production d'acides aminés D ou L optiquement purs . Ce processus est crucial dans l'application industrielle connue sous le nom de processus d'hydantoïnase, qui combine l'hydantoïnase énantiosélective avec la carbamoylase énantiospécifique pour améliorer la résolution cinétique .
Synthèse de médicaments pharmaceutiques
Dans la recherche pharmaceutique, l'acide L-3-carbamoylphénylalanine est utilisé comme brique de construction pour la synthèse de divers médicaments. Sa capacité à former des esters boroniques stables le rend précieux pour les réactions de couplage croisé de Suzuki-Miyaura, une méthode largement appliquée pour former des liaisons carbone-carbone dans les molécules de médicaments .
Recherche en photocatalyse
Acide L-3-carbamoylphénylalanine : et ses dérivés sont étudiés pour leurs propriétés photocatalytiques. Ils peuvent générer des radicaux acyles et carbamoyles lorsqu'ils sont exposés à la lumière, ce qui a des implications en chimie synthétique et en remédiation environnementale .
Mécanisme D'action
Target of Action
The primary target of (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid, also known as L-3-Carbamoylphe, is the intestinal epithelial barrier . This barrier plays a crucial role in protecting against the invasion of pathogens and exposure to food antigens and toxins .
Mode of Action
L-3-Carbamoylphe interacts with its target, the intestinal epithelial barrier, by activating the aryl hydrocarbon receptor (AhR) signaling . This activation enhances the function of the intestinal epithelial barrier .
Biochemical Pathways
The compound is involved in the felbamate metabolism pathway . It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox-Gastaut syndrome in children .
Pharmacokinetics
The pharmacokinetics of L-3-Carbamoylphe are influenced by the gut microbiota . The compound is derived from Bacteroides fragilis, a microbial species that contributes to the intestinal epithelial barrier . The metabolite 3-phenylpropionic acid, derived from B. fragilis, has an important function in enhancing the intestinal epithelial barrier .
Result of Action
The activation of AhR signaling by 3-phenylpropionic acid facilitates the intestinal epithelial barrier . This results in increased protection against the intestinal invasion by pathogens and exposure to food antigens and toxins .
Action Environment
The action of L-3-Carbamoylphe is influenced by environmental factors such as the gut microbiota . The gut microbiota can affect the production of 3-phenylpropionic acid, thereby influencing the compound’s action, efficacy, and stability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-3-(3-carbamoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHHYFSZGZXEGU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376131 | |
| Record name | (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217651-22-3 | |
| Record name | (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




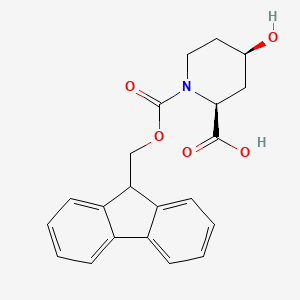
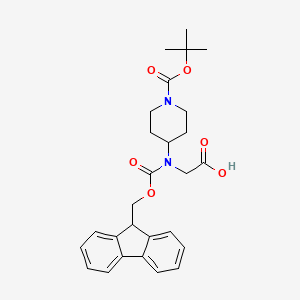
![3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid](/img/structure/B1363561.png)
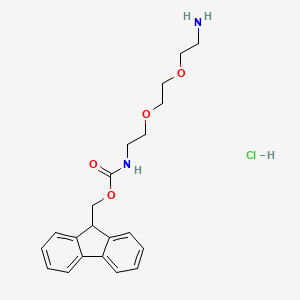
![Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1363566.png)




![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363578.png)
